molecular formula C18H23ClN4O2 B289215 5-acetamido-1-(2-chlorophenyl)-N,N-dipropylpyrazole-4-carboxamide

5-acetamido-1-(2-chlorophenyl)-N,N-dipropylpyrazole-4-carboxamide

Cat. No. B289215
M. Wt: 362.9 g/mol
InChI Key: NNTSLHGUBQMHHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-acetamido-1-(2-chlorophenyl)-N,N-dipropylpyrazole-4-carboxamide, also known as ACPD, is a chemical compound that belongs to the pyrazole family. It is a white crystalline powder that is soluble in organic solvents. ACPD has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.

Mechanism of Action

5-acetamido-1-(2-chlorophenyl)-N,N-dipropylpyrazole-4-carboxamide acts as an agonist of the mGluR, which is a class of receptors that modulate the release of neurotransmitters in the brain. When 5-acetamido-1-(2-chlorophenyl)-N,N-dipropylpyrazole-4-carboxamide binds to the mGluR, it activates a signaling cascade that leads to the release of intracellular messengers such as inositol triphosphate (IP3) and diacylglycerol (DAG). These messengers then activate downstream signaling pathways that modulate the release of neurotransmitters such as glutamate. 5-acetamido-1-(2-chlorophenyl)-N,N-dipropylpyrazole-4-carboxamide has been shown to enhance the release of glutamate in the hippocampus, which is a region of the brain that is important for learning and memory.
Biochemical and Physiological Effects
5-acetamido-1-(2-chlorophenyl)-N,N-dipropylpyrazole-4-carboxamide has been shown to have various biochemical and physiological effects in the brain. It enhances the release of glutamate in the hippocampus, which is a region of the brain that is important for learning and memory. 5-acetamido-1-(2-chlorophenyl)-N,N-dipropylpyrazole-4-carboxamide has also been shown to modulate the release of other neurotransmitters such as dopamine and acetylcholine. In addition, 5-acetamido-1-(2-chlorophenyl)-N,N-dipropylpyrazole-4-carboxamide has been shown to have neuroprotective effects, which may be attributed to its ability to modulate the release of neurotransmitters.

Advantages and Limitations for Lab Experiments

5-acetamido-1-(2-chlorophenyl)-N,N-dipropylpyrazole-4-carboxamide has several advantages for lab experiments. It is a potent agonist of the mGluR, which makes it a useful tool for investigating the role of glutamate in synaptic plasticity and memory formation. 5-acetamido-1-(2-chlorophenyl)-N,N-dipropylpyrazole-4-carboxamide is also relatively stable and easy to synthesize, which makes it a cost-effective tool for scientific research. However, 5-acetamido-1-(2-chlorophenyl)-N,N-dipropylpyrazole-4-carboxamide has some limitations as well. It has a relatively short half-life, which may limit its effectiveness in certain experiments. In addition, 5-acetamido-1-(2-chlorophenyl)-N,N-dipropylpyrazole-4-carboxamide may have off-target effects, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on 5-acetamido-1-(2-chlorophenyl)-N,N-dipropylpyrazole-4-carboxamide. One potential direction is to investigate the role of 5-acetamido-1-(2-chlorophenyl)-N,N-dipropylpyrazole-4-carboxamide in other regions of the brain, such as the prefrontal cortex, which is important for executive function and decision-making. Another potential direction is to investigate the potential therapeutic applications of 5-acetamido-1-(2-chlorophenyl)-N,N-dipropylpyrazole-4-carboxamide, such as in the treatment of neurodegenerative disorders like Alzheimer's disease. Finally, future research could focus on developing more potent and selective agonists of the mGluR, which may have greater utility as tools for scientific research and potential therapeutic agents.

Synthesis Methods

The synthesis of 5-acetamido-1-(2-chlorophenyl)-N,N-dipropylpyrazole-4-carboxamide involves the reaction of 2-chlorobenzoyl chloride with dipropylamine, followed by the addition of acetic anhydride and pyrazole. The resulting product is then purified by recrystallization. The purity of the final product is confirmed using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

Scientific Research Applications

5-acetamido-1-(2-chlorophenyl)-N,N-dipropylpyrazole-4-carboxamide has been used in various scientific research studies, particularly in the field of neuroscience. It is a potent agonist of the metabotropic glutamate receptor (mGluR), which is a G protein-coupled receptor that modulates the release of neurotransmitters in the brain. 5-acetamido-1-(2-chlorophenyl)-N,N-dipropylpyrazole-4-carboxamide has been shown to enhance the release of glutamate in the hippocampus, which is a region of the brain that is important for learning and memory. This property of 5-acetamido-1-(2-chlorophenyl)-N,N-dipropylpyrazole-4-carboxamide has been exploited in various studies to investigate the role of glutamate in synaptic plasticity and memory formation.

properties

Molecular Formula

C18H23ClN4O2

Molecular Weight

362.9 g/mol

IUPAC Name

5-acetamido-1-(2-chlorophenyl)-N,N-dipropylpyrazole-4-carboxamide

InChI

InChI=1S/C18H23ClN4O2/c1-4-10-22(11-5-2)18(25)14-12-20-23(17(14)21-13(3)24)16-9-7-6-8-15(16)19/h6-9,12H,4-5,10-11H2,1-3H3,(H,21,24)

InChI Key

NNTSLHGUBQMHHA-UHFFFAOYSA-N

SMILES

CCCN(CCC)C(=O)C1=C(N(N=C1)C2=CC=CC=C2Cl)NC(=O)C

Canonical SMILES

CCCN(CCC)C(=O)C1=C(N(N=C1)C2=CC=CC=C2Cl)NC(=O)C

Origin of Product

United States

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